PRT4165

概要

説明

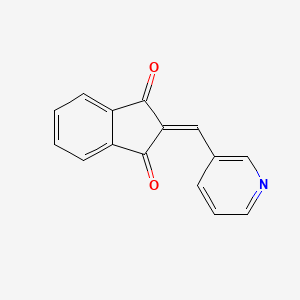

PRT 4165は、Bmi1/Ring1AのE3リガーゼ活性を阻害することで知られる低分子阻害剤です。 分子量は235.2 g/mol、分子式はC15H9NO2です 。 この化合物は、DNA修復や遺伝子サイレンシングに不可欠なユビキチン化プロセスを阻害する役割を果たすことから、生化学および分子生物学の分野において重要です .

化学反応の分析

Inhibition of Ubiquitination

In vitro studies have demonstrated that PRT4165 effectively inhibits the ubiquitination of histone H2A, which is crucial for maintaining genomic stability during DNA repair processes. The compound prevents the accumulation of ubiquitin at sites of DNA double-strand breaks (DSBs), thereby affecting the recruitment and activity of downstream repair proteins .

-

Research Findings

Numerous studies have explored the effects of this compound on various cellular processes:

-

Histone Modification : this compound inhibits H2A ubiquitylation, leading to increased levels of γ-H2AX, a marker for DNA damage, suggesting that its action may result in an accumulation of DNA damage under certain conditions .

-

Impact on Cancer Cells : Research indicates that treatment with this compound can suppress cell growth in leukemia cells and alter signaling pathways such as NOTCH, which are vital for cell differentiation and survival .

Comparative Studies

The following table summarizes key findings from different studies on this compound:

This compound represents a significant advancement in understanding the role of ubiquitination in chromatin dynamics and DNA damage response mechanisms. Its ability to inhibit PRC1-mediated histone modifications positions it as a promising candidate for further research and potential therapeutic applications in oncology.

-

Future Directions

Continued exploration into the specific pathways affected by this compound will enhance our understanding of its full therapeutic potential and may lead to novel strategies for targeting cancer cell proliferation and resistance mechanisms.

科学的研究の応用

Cancer Therapy

PRT4165 has been investigated for its antitumor effects across various cancer types:

- Endometrial Cancer : Studies indicate that this compound reduces cell viability in endometrial cancer cell lines such as Ishikawa and HEC-1A. The compound's effects are influenced by glucose concentration, with notable alterations in autophagy markers like LC3B and p62 observed during treatment .

- Uveal Melanoma : In uveal melanoma models, this compound mimics the loss of PRC1 activity, suggesting a role in tumor progression. The compound's inhibition of H2A ubiquitylation is linked to changes in gene expression that may drive tumor malignancy .

- Leukemia : In leukemia models, this compound has been shown to suppress cell growth and downregulate signaling pathways associated with cell survival, such as NOTCH signaling .

DNA Damage Response Studies

This compound serves as a valuable tool for studying the DDR:

- The compound effectively inhibits H2AX ubiquitylation at DSB sites, which is crucial for understanding how cells respond to DNA damage. This inhibition can lead to insights into the mechanisms underlying genomic stability and cancer development .

- By blocking PRC1-mediated ubiquitylation, this compound provides a means to dissect the roles of specific ubiquitin ligases in cellular repair processes and their implications for cancer therapy .

Case Studies

作用機序

PRT 4165は、ポリコーム抑制複合体1(PRC1)の一部であるBmi1/Ring1AおよびRNF2(Ring1B)のE3リガーゼ活性を阻害することで効果を発揮します 。 この阻害は、特にDNA修復と遺伝子サイレンシングに不可欠なヒストンH2Aのユビキチン化を阻害します 。 この化合物は、Bmi1の核小体からの局在を、より分散した核および細胞質の場所に変化させます 。 ヒストンのユビキチン化と局在のこの混乱は、DNA損傷応答、細胞分化、遺伝子発現など、さまざまな細胞プロセスに影響を与えます .

類似の化合物との比較

PRT 4165は、PRC1複合体内のBmi1/Ring1AとRNF2(Ring1B)を特異的に阻害するという点でユニークです 。 類似の化合物には、以下が含まれます。

RNF2阻害剤: これらの化合物は、RNF2のE3リガーゼ活性を阻害しますが、Bmi1/Ring1Aには影響を与えない可能性があります。

ヒストン脱アセチル化酵素阻害剤: これらの化合物は、ユビキチン化ではなく脱アセチル化を阻害するなど、異なるメカニズムを通じてヒストンの修飾に影響を与えます。

プロテアソーム阻害剤: これらの化合物は、ユビキチン化タンパク質の分解を阻害しますが、PRC1成分のE3リガーゼ活性は特異的に標的としません。

PRT 4165は、Bmi1/Ring1AとRNF2の両方を阻害するという独自の特性を持つため、これらのタンパク質が細胞プロセスにおいて果たす特定の役割を研究するための貴重なツールとなります .

類似化合物との比較

PRT 4165 is unique in its specific inhibition of Bmi1/Ring1A and RNF2 (Ring1B) within the PRC1 complex . Similar compounds include:

RNF2 Inhibitors: These compounds also inhibit the E3 ligase activity of RNF2 but may not affect Bmi1/Ring1A.

Histone Deacetylase Inhibitors: These compounds affect histone modification but through different mechanisms, such as inhibiting deacetylation rather than ubiquitination.

Proteasome Inhibitors: These compounds inhibit the degradation of ubiquitinated proteins but do not specifically target the E3 ligase activity of PRC1 components.

PRT 4165 stands out due to its dual inhibition of both Bmi1/Ring1A and RNF2, making it a valuable tool for studying the specific roles of these proteins in cellular processes .

準備方法

生物活性

PRT4165 is a small molecule inhibitor specifically targeting the E3 ubiquitin ligase activity of the Polycomb Repressive Complex 1 (PRC1), particularly the subunits Bmi1 and Ring1A. It has been shown to impact various biological processes, including histone modification, DNA repair, and cellular viability in cancer cells. This article presents a detailed examination of its biological activity, supported by data tables and research findings.

- Chemical Name: 2-(3-Pyridinylmethylene)-1H-Indene-1,3(2H)-dione

- Molecular Formula: C15H11NO2

- Purity: ≥99%

- IC50 Value: 3.9 μM for inhibiting Bmi1/Ring1A activity .

This compound functions as an inhibitor of the E3 ubiquitin ligase activity associated with PRC1, leading to several downstream effects:

- Inhibition of Histone Ubiquitination: this compound effectively inhibits the monoubiquitination of histone H2A at lysine 119 (H2AK119), which is crucial for transcriptional repression and DNA damage repair .

- Impact on DNA Repair Mechanisms: The compound prevents the accumulation of ubiquitin at sites of DNA double-strand breaks (DSBs), thereby impairing the cellular response to genotoxic stress and delaying DSB repair .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| E3 Ubiquitin Ligase Inhibition | Inhibits Bmi1/Ring1A-mediated ubiquitination (IC50 = 3.9 μM) |

| Histone Modification | Reduces H2AK119 ubiquitination levels |

| DNA Damage Response | Inhibits ubiquitin accumulation at DSBs |

| Cellular Viability | Reduces viability in endometrial cancer cells (HEC-1A and Ishikawa) |

Study 1: Antitumoral Effects in Endometrial Cancer

In a study examining the effects of this compound on endometrial cancer cell lines, it was found that:

- Cell Viability Reduction: this compound significantly reduced cell viability in Ishikawa cells with an IC50 value observed at approximately 26.9 μM under standard conditions and 51.6 μM under low glucose conditions.

- Autophagy Activation: In Ishikawa cells treated with this compound in high glucose conditions, there was an increase in LC3B protein levels and a decrease in p62 levels, indicating autophagy activation. Conversely, in low glucose conditions, the treatment resulted in increased RNF2 expression and lower LC3B levels, suggesting inhibited autophagy .

Study 2: Effects on Gene Expression

Research indicated that this compound treatment led to significant transcriptional changes:

- Transcriptional Regulation: In low-risk uveal melanoma cells, this compound treatment resulted in upregulation of GEP2 signature genes and downregulation of GEP1 signature genes after 24 hours .

- Histone Ubiquitination Dynamics: The treatment abolished H2AK119Ub levels within one hour, demonstrating rapid action on histone modifications necessary for gene repression .

Table 2: Key Findings from Research Studies

| Study Focus | Key Findings |

|---|---|

| Endometrial Cancer | Reduced cell viability; altered autophagy markers (LC3B and p62) |

| Uveal Melanoma | Transcriptional changes; rapid inhibition of H2AK119 ubiquitination |

特性

IUPAC Name |

2-(pyridin-3-ylmethylidene)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO2/c17-14-11-5-1-2-6-12(11)15(18)13(14)8-10-4-3-7-16-9-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHZFEWYVFWVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185032 | |

| Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31083-55-3 | |

| Record name | 2-(3-Pyridinylmethylene)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31083-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PRT-4165 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031083553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRT-4165 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J625FJL5DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。